![molecular formula C8H12N2O5 B1473254 2,6-Diazaspiro[3.4]octan-7-on-Oxalat CAS No. 1588440-97-4](/img/structure/B1473254.png)

2,6-Diazaspiro[3.4]octan-7-on-Oxalat

Übersicht

Beschreibung

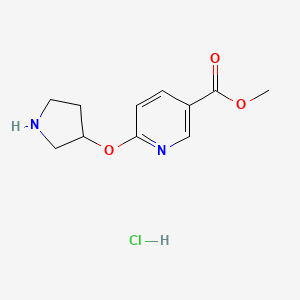

2,6-Diazaspiro[3.4]octan-7-one oxalate is a useful research compound. Its molecular formula is C8H12N2O5 and its molecular weight is 216.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Diazaspiro[3.4]octan-7-one oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diazaspiro[3.4]octan-7-one oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Sigma-1-Rezeptor-Antagonist

Die Verbindung wurde als potenter Sigma-1-Rezeptor (σ1R)-Antagonist identifiziert . Es wurde gezeigt, dass es die antinozizeptive Wirkung von Morphin signifikant verstärkt und die durch Morphin induzierte analgetische Toleranz rettet . Dies deutet darauf hin, dass die σ1R-Antagonisierung eine vielversprechende Strategie zur Entwicklung neuer Analgetika sein könnte .

Schmerzlinderung

Es wurde berichtet, dass σ1R-Antagonisten, einschließlich „2,6-Diazaspiro[3.4]octan-7-on-Oxalat“, die analgetische Wirkung von μ-Opioidrezeptor (MOR)-Agonisten synergistisch verstärken, ohne die Nebenwirkungen zu verstärken . Dies macht es zu einem potenziellen Kandidaten für die Schmerzbehandlung .

Antituberkulosemittel

Es wurde festgestellt, dass die Verbindung eine starke antituberkulare Aktivität besitzt . Eine Studie zeigte, dass eine Variante der Verbindung eine minimale Hemmkonzentration von 0,016 μg/mL gegenüber Mycobacterium tuberculosis H37Rv aufwies . Dies deutet darauf hin, dass es ein potenzieller Leitstoff für die Entwicklung antituberkulärer Medikamente sein könnte .

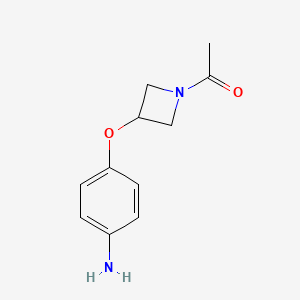

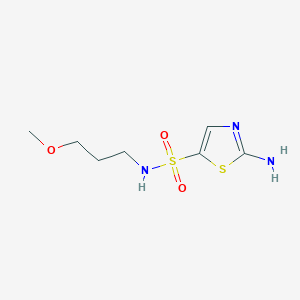

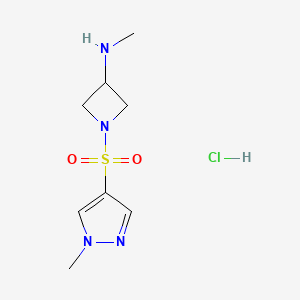

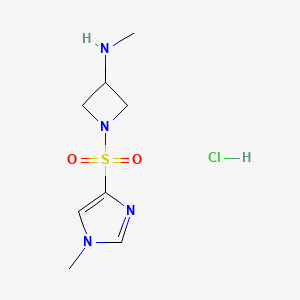

Diversitätsorientierte Synthese

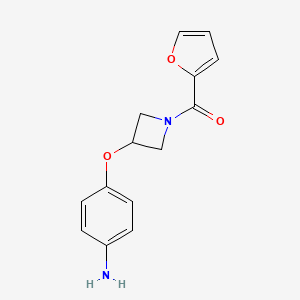

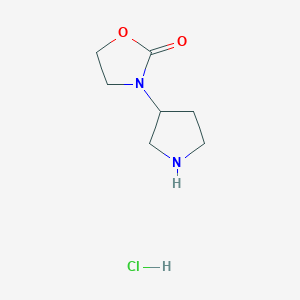

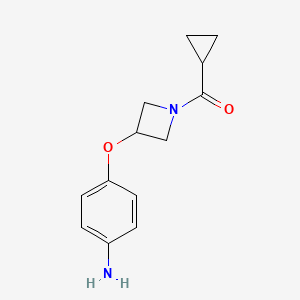

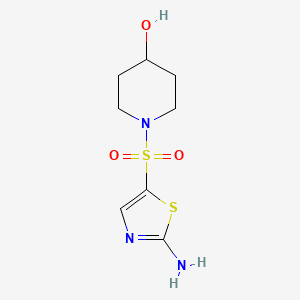

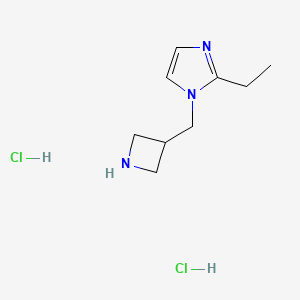

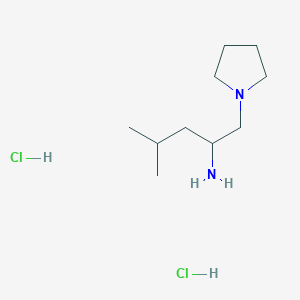

Die Verbindung wurde als Baustein in der diversitätsorientierten Synthese verwendet . Es ermöglicht die Erforschung diverser Varianten der molekularen Peripherie, einschließlich verschiedener Azol-Substituenten .

Hepatitis-B-Kapsidprotein-Inhibitor

Die Verbindung wurde als potenzieller Hepatitis-B-Kapsidprotein-Inhibitor gemeldet . Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Hepatitis B hin .

Menin-MLL1-Interaktionsinhibitor

Die Verbindung wurde als potenzieller Menin-MLL1-Interaktionsinhibitor identifiziert . Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Krebs hin .

MAP- und PI3K-Signalmodulator

Die Verbindung wurde als potenzieller MAP- und PI3K-Signalmodulator gemeldet . Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Krankheiten hin, die mit diesen Signalwegen zusammenhängen .

Selektiver Dopamin-D3-Rezeptor-Antagonist

Die Verbindung wurde als potenzieller selektiver Dopamin-D3-Rezeptor-Antagonist identifiziert . Dies deutet auf seine potenzielle Verwendung bei der Behandlung von Krankheiten hin, die mit der Dopamin-Signalübertragung zusammenhängen .

Biochemische Analyse

Biochemical Properties

2,6-Diazaspiro[3.4]octan-7-one oxalate plays a significant role in biochemical reactions, particularly in its interaction with the sigma-1 receptor (σ1R). The sigma-1 receptor is a chaperone protein involved in various cellular processes, including modulation of ion channels and receptors. 2,6-Diazaspiro[3.4]octan-7-one oxalate acts as an antagonist to this receptor, thereby inhibiting its activity. This interaction enhances the antinociceptive effect of mu opioid receptor (MOR) agonists, such as morphine, without amplifying adverse effects .

Cellular Effects

The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, its antagonistic action on the sigma-1 receptor leads to enhanced analgesic effects and the prevention of morphine tolerance. This modulation of cell signaling pathways can result in altered gene expression and changes in cellular metabolism, contributing to its therapeutic potential .

Molecular Mechanism

At the molecular level, 2,6-Diazaspiro[3.4]octan-7-one oxalate exerts its effects through binding interactions with the sigma-1 receptor. By acting as an antagonist, it inhibits the receptor’s activity, which in turn affects downstream signaling pathways. This inhibition can lead to enzyme inhibition or activation and changes in gene expression, ultimately resulting in enhanced analgesic effects and the prevention of opioid tolerance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that 2,6-Diazaspiro[3.4]octan-7-one oxalate remains stable under controlled conditions, maintaining its efficacy in enhancing analgesic effects and preventing morphine tolerance over extended periods .

Dosage Effects in Animal Models

The effects of 2,6-Diazaspiro[3.4]octan-7-one oxalate vary with different dosages in animal models. At lower doses, the compound effectively enhances the analgesic effects of morphine without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .

Metabolic Pathways

2,6-Diazaspiro[3.4]octan-7-one oxalate is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with the sigma-1 receptor plays a pivotal role in its metabolic effects, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for optimizing its therapeutic applications .

Transport and Distribution

Within cells and tissues, 2,6-Diazaspiro[3.4]octan-7-one oxalate is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its efficacy. The compound’s ability to reach target sites within the body is essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of 2,6-Diazaspiro[3.4]octan-7-one oxalate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .

Eigenschaften

IUPAC Name |

2,6-diazaspiro[3.4]octan-7-one;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O.C2H2O4/c9-5-1-6(4-8-5)2-7-3-6;3-1(4)2(5)6/h7H,1-4H2,(H,8,9);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWNGIQBMCOERR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NCC12CNC2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588440-97-4 | |

| Record name | 2,6-Diazaspiro[3.4]octan-7-one, ethanedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588440-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.